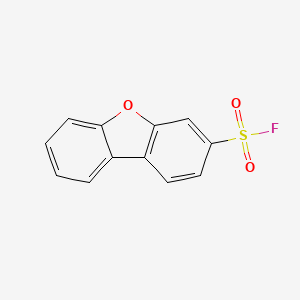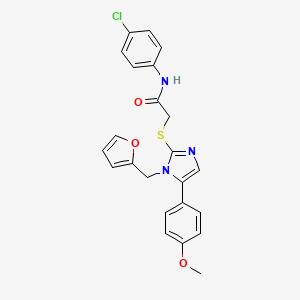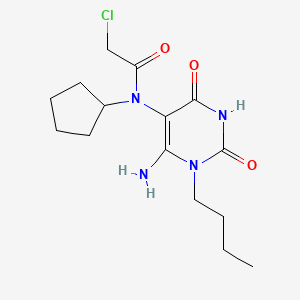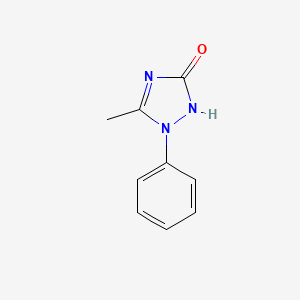
4-(3-methoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(3-methoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one” is a derivative of quinazolinone, which is a class of organic compounds characterized by a 2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5-one skeleton. This compound also has a methoxyphenyl group attached at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a six-membered 1,2,3,4,7,8-hexahydroquinazolin-5-one ring fused with a six-membered aromatic ring. The presence of the methoxy group and the thioxo group would likely have significant effects on the compound’s reactivity .Chemical Reactions Analysis
Quinazolinones are known to undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .Aplicaciones Científicas De Investigación
Antibacterial Activity
Synthesis and evaluation of compounds related to 4-(3-methoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one have shown significant antibacterial activity. For instance, Osarodion Peter Osarumwense (2022) synthesized compounds that exhibited considerable antibacterial effects against various strains of microorganisms, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6 to 12 mg/mL, suggesting potential applications in combating bacterial infections (Osarodion Peter Osarumwense, 2022).
Anticancer Properties
The compound and its derivatives have also been studied for their anticancer properties. N. Sirisoma et al. (2009) discovered a derivative that acts as a potent apoptosis inducer and efficacious anticancer agent with high blood-brain barrier penetration, indicating a promising avenue for cancer therapy (N. Sirisoma et al., 2009).
Anticonvulsant and Antimicrobial Activities
Research into thioxoquinazolinone derivatives, a category that includes 4-(3-methoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one, has revealed their potential for anticonvulsant and broad-spectrum antimicrobial activities. A study by A. Rajasekaran, V. Rajamanickam, and S. Darlinquine (2013) demonstrated these compounds' effectiveness against several bacteria and fungi, as well as their ability to mitigate convulsive activity, highlighting their dual functional capabilities in medicinal chemistry (A. Rajasekaran, V. Rajamanickam, & S. Darlinquine, 2013).
Corrosion Inhibition
Quinazoline derivatives have been evaluated for their role in corrosion inhibition, specifically for protecting mild steel in hydrochloric acid solutions. Ghulamullah Khan et al. (2017) studied Schiff bases derived from quinazoline compounds, demonstrating their effectiveness in corrosion protection, which could be beneficial in extending the lifespan of industrial materials (Ghulamullah Khan et al., 2017).
Molecular Docking and Dynamics Studies
Molecular docking and dynamics studies on synthesized derivatives, including 4-(4-methoxyphenyl)-8-methyl-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one, have shown potential antimicrobial activities and interactions with proteins. These studies facilitate the understanding of how these compounds might interact with biological targets at a molecular level, suggesting applications in drug design and development (M. Sarkar et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-10-5-2-4-9(8-10)14-13-11(16-15(20)17-14)6-3-7-12(13)18/h2,4-5,8,14H,3,6-7H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSLQKMCJKLWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CCCC3=O)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Pentan-2-ylamino)methyl]phenol](/img/structure/B2680272.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate](/img/structure/B2680274.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2680275.png)


![N-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2680281.png)

![2-(isopropylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2680284.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2680285.png)


![2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine](/img/structure/B2680290.png)

